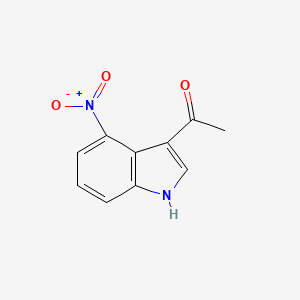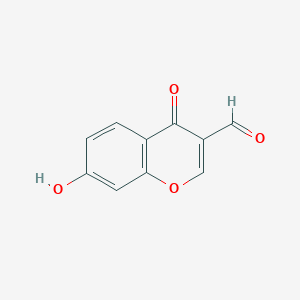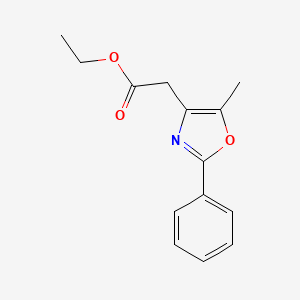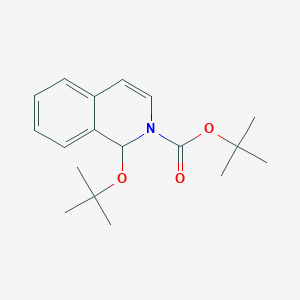
Boc-1-tert-butoxy-1,2-dihydroisoquinoline
Übersicht
Beschreibung
Boc-1-tert-butoxy-1,2-dihydroisoquinoline, also known as BBDI, is a versatile tert-butoxycarbonylation protecting reagent used for a variety of acidic substrates including phenols, amine hydrochlorides, carboxylic acids, N-protected amino acids, thiols, sulfonamides, and imides .
Synthesis Analysis
The synthesis of Boc-1-tert-butoxy-1,2-dihydroisoquinoline (BBDI) involves the use of Boc2O (1.2 equiv) in benzene at room temperature for 6 hours .Molecular Structure Analysis
The empirical formula of Boc-1-tert-butoxy-1,2-dihydroisoquinoline is C18H25NO3. Its molecular weight is 303.40 . The SMILES string representation isCC(C)(C)OC1N(C=Cc2ccccc12)C(=O)OC(C)(C)C . Chemical Reactions Analysis
Boc-1-tert-butoxy-1,2-dihydroisoquinoline (BBDI) acts as a tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids .Physical And Chemical Properties Analysis
The melting point of Boc-1-tert-butoxy-1,2-dihydroisoquinoline is 112-116 °C . The predicted boiling point is 412.9±45.0 °C and the predicted density is 1.09±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Tetrahydroisoquinolines
Boc-1-tert-butoxy-1,2-dihydroisoquinoline has been utilized in the synthesis of tetrahydroisoquinolines, a class of compounds found in many natural products and pharmaceuticals. The lithiation of N-tert-butoxycarbonyl (N-Boc)-1,2,3,4-tetrahydroisoquinoline, followed by quenching with electrophiles, provides a pathway to 1-substituted tetrahydroisoquinolines. This method has been applied to synthesize racemic alkaloids such as salsolidine, carnegine, norlaudanosine, and laudanosine, showcasing its importance in the efficient synthesis of complex organic molecules (Li et al., 2013).
Tert-butoxycarbonylation Reagent
1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) has been demonstrated as an effective tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols, even in the absence of a base. This chemoselective reaction proceeds under mild conditions and yields high. It provides a valuable tool for the selective protection of functional groups in the synthesis of complex molecules, enhancing the versatility of synthetic strategies (Ouchi et al., 2002).
Mechanochemical Applications
The compound has also found use in mechanochemical oxidative Mannich reactions, highlighting its role in facilitating bond formations under solvent-free conditions. This application underscores the compound's utility in green chemistry by promoting reactions that minimize the use of hazardous solvents and streamline synthetic processes (Yu et al., 2016).
Directed C-H Bond Activation
Moreover, Boc-1-tert-butoxy-1,2-dihydroisoquinoline has been instrumental in directed C-H bond activation strategies, facilitating the introduction of N-Boc protected amino groups into aromatic compounds. This approach has been applied in the synthesis of indoloquinoline alkaloids, exemplifying its significance in creating complex and biologically active molecules (Wippich et al., 2016).
Safety And Hazards
Users should avoid breathing mist, gas or vapours of Boc-1-tert-butoxy-1,2-dihydroisoquinoline. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 1-[(2-methylpropan-2-yl)oxy]-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-17(2,3)21-15-14-10-8-7-9-13(14)11-12-19(15)16(20)22-18(4,5)6/h7-12,15H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFZTABXZXYIOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1C2=CC=CC=C2C=CN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459225 | |
| Record name | BBDI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-1-tert-butoxy-1,2-dihydroisoquinoline | |
CAS RN |
404586-94-3 | |
| Record name | BBDI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 404586-94-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





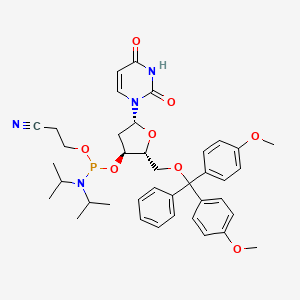

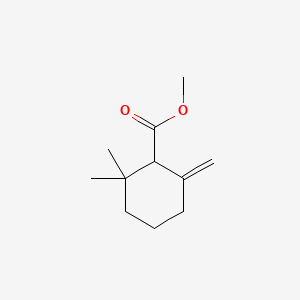
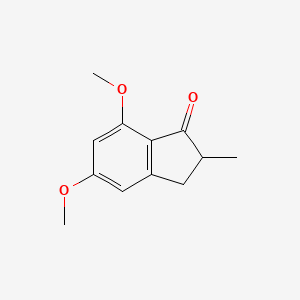
![Thieno[3,4-b][1,4]benzodioxin (9CI)](/img/structure/B1609991.png)
